![molecular formula C21H25N3O2 B7466483 N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide, commonly known as AMPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. AMPA belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用机制
AMPA acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By blocking the 5-HT2A receptor, AMPA can modulate the release of serotonin and other neurotransmitters, resulting in its anxiolytic, antidepressant, and analgesic effects.
Biochemical and Physiological Effects:
AMPA has been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and noradrenaline, which are involved in the regulation of mood, cognition, and perception. Additionally, AMPA has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. These biochemical and physiological effects of AMPA make it a promising candidate for the treatment of anxiety, depression, and pain disorders.
实验室实验的优点和局限性
One of the advantages of AMPA is its high selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of the 5-HT2A receptor in various physiological processes. Additionally, AMPA has a good safety profile and is well-tolerated in animals, making it a suitable candidate for preclinical studies. However, one of the limitations of AMPA is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of AMPA. One of the areas of interest is the development of more potent and selective analogs of AMPA that can be used for the treatment of anxiety, depression, and pain disorders. Additionally, further studies are needed to understand the molecular mechanisms underlying the anxiolytic, antidepressant, and analgesic effects of AMPA. Finally, the development of new drug delivery systems for AMPA can improve its solubility and bioavailability, making it a more effective therapeutic agent.
Conclusion:
In conclusion, AMPA is a promising compound that has potential therapeutic benefits in the treatment of anxiety, depression, and pain disorders. The selective antagonist of the 5-HT2A receptor, AMPA can modulate the release of various neurotransmitters and decrease the activity of the HPA axis, resulting in its anxiolytic, antidepressant, and analgesic effects. Despite its limitations, AMPA has several advantages for lab experiments, including its high selectivity and safety profile. Further research is needed to develop more potent and selective analogs of AMPA and to understand its molecular mechanisms of action.
合成方法
AMPA can be synthesized by the reaction of 4-(3-methylphenyl)piperazine with 3-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of AMPA as a white solid with a melting point of 128-130°C.
科学研究应用
AMPA has been studied for its potential therapeutic benefits in various areas such as anxiety, depression, and pain management. Research studies have shown that AMPA has anxiolytic and antidepressant properties, which make it a promising candidate for the treatment of anxiety and depression disorders. Additionally, AMPA has been shown to have analgesic properties, which can be useful in the management of chronic pain.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-5-3-8-20(13-16)24-11-9-23(10-12-24)15-21(26)22-19-7-4-6-18(14-19)17(2)25/h3-8,13-14H,9-12,15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLWBIJXXZAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

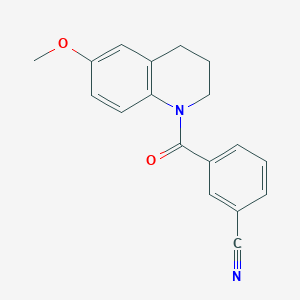
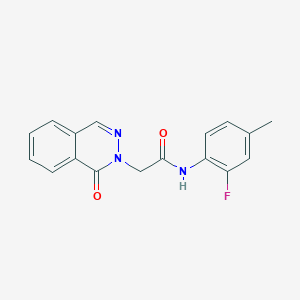
![4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7466430.png)
![3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B7466438.png)
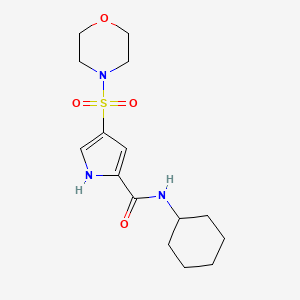
![6-[1-[(2-fluorophenyl)methyl-methylamino]ethyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7466466.png)
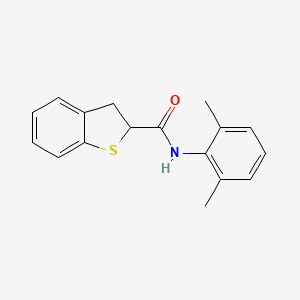
![2-[[Cycloheptyl(methyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7466474.png)

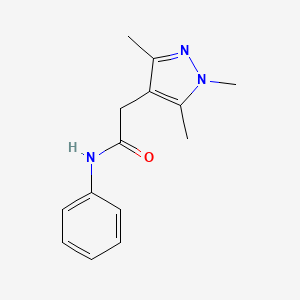
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)
![(Z)-3-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7466503.png)